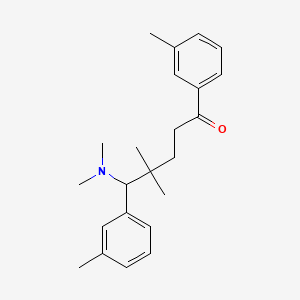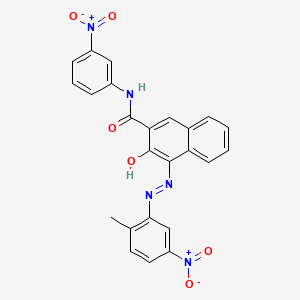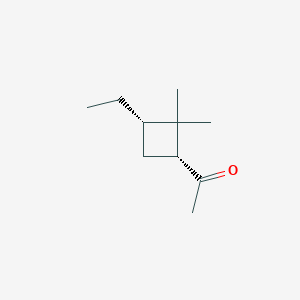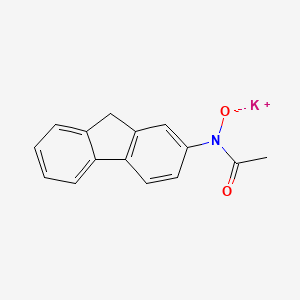![molecular formula C8H5N5 B14737858 [(e)-Pyridin-3-yldiazenyl]propanedinitrile CAS No. 5460-42-4](/img/structure/B14737858.png)
[(e)-Pyridin-3-yldiazenyl]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(e)-Pyridin-3-yldiazenyl]propanedinitrile is an organic compound with the molecular formula C8H5N5 It is characterized by the presence of a pyridine ring attached to a diazenyl group, which is further connected to a propanedinitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(e)-Pyridin-3-yldiazenyl]propanedinitrile typically involves the reaction of pyridine-3-diazonium chloride with malononitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Formation of Pyridine-3-diazonium Chloride: Pyridine-3-amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form pyridine-3-diazonium chloride.
Coupling Reaction: The pyridine-3-diazonium chloride is then reacted with malononitrile in the presence of a base such as sodium acetate to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[(e)-Pyridin-3-yldiazenyl]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted nitrile compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(e)-Pyridin-3-yldiazenyl]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other materials due to its chromophoric properties.
Wirkmechanismus
The mechanism by which [(e)-Pyridin-3-yldiazenyl]propanedinitrile exerts its effects is primarily through its interaction with biological molecules. The diazenyl group can participate in electron transfer reactions, while the nitrile groups can form hydrogen bonds with proteins and nucleic acids. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malononitrile: A simpler nitrile compound with similar reactivity.
Pyridine-3-diazonium Chloride: A precursor in the synthesis of [(e)-Pyridin-3-yldiazenyl]propanedinitrile.
Arylidenemalononitriles: Compounds with similar structural motifs but different substituents.
Uniqueness
This compound is unique due to the combination of a pyridine ring, a diazenyl group, and a propanedinitrile moiety. This unique structure imparts specific electronic and steric properties, making it valuable in various applications, particularly in the development of new materials and as a research tool in chemistry and biology.
Eigenschaften
CAS-Nummer |
5460-42-4 |
|---|---|
Molekularformel |
C8H5N5 |
Molekulargewicht |
171.16 g/mol |
IUPAC-Name |
2-(pyridin-3-yldiazenyl)propanedinitrile |
InChI |
InChI=1S/C8H5N5/c9-4-8(5-10)13-12-7-2-1-3-11-6-7/h1-3,6,8H |
InChI-Schlüssel |
YOMBXXSZAZAMCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)N=NC(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![butyl N-[(4-nitrophenyl)methylideneamino]carbamate](/img/structure/B14737846.png)
![N-[5-(2-furylmethylamino)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-benzamide](/img/structure/B14737851.png)
